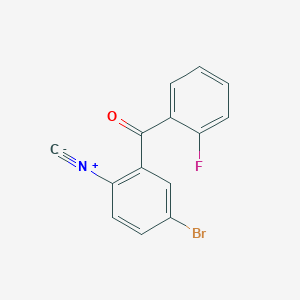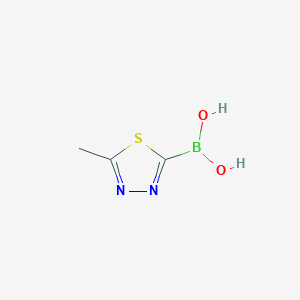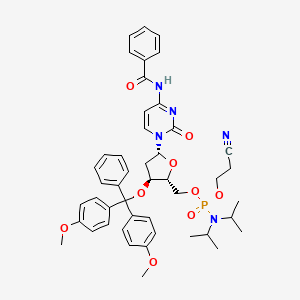
5-Bromo-4-fluoroisophthalonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-4-fluoroisophthalonitrile: is an organic compound with the molecular formula C8H2BrFN2 and a molecular weight of 225.02 g/mol It is a derivative of isophthalonitrile, where the hydrogen atoms at positions 5 and 4 of the benzene ring are replaced by bromine and fluorine atoms, respectively
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-fluoroisophthalonitrile typically involves halogenation reactions. One common method is the bromination of 4-fluoroisophthalonitrile using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in a suitable solvent, such as acetic acid, at elevated temperatures to ensure complete substitution .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 5-Bromo-4-fluoroisophthalonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine or fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophiles: Such as amines or thiols for substitution reactions.
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions along with boronic acids or esters.
Major Products:
Substituted Isophthalonitriles: Depending on the nucleophile used.
Biaryl Compounds: Formed through coupling reactions.
Aplicaciones Científicas De Investigación
5-Bromo-4-fluoroisophthalonitrile has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Materials Science:
Medicinal Chemistry: Investigated for its potential biological activities and as a precursor for drug development.
Mecanismo De Acción
The mechanism of action of 5-Bromo-4-fluoroisophthalonitrile in chemical reactions involves the activation of the bromine or fluorine atoms, making them susceptible to nucleophilic attack. In coupling reactions, the palladium catalyst facilitates the formation of carbon-carbon bonds by coordinating with the bromine atom and the boronic acid .
Comparación Con Compuestos Similares
5-Fluoroisophthalonitrile: Similar structure but lacks the bromine atom.
5-Bromo-4′,5′-bis(dimethylamino)fluorescein: Contains a bromine atom but has different functional groups and applications.
Uniqueness: 5-Bromo-4-fluoroisophthalonitrile is unique due to the presence of both bromine and fluorine atoms, which impart distinct reactivity and properties compared to other isophthalonitrile derivatives. This dual halogenation can enhance its utility in various synthetic and industrial applications.
Propiedades
Fórmula molecular |
C8H2BrFN2 |
|---|---|
Peso molecular |
225.02 g/mol |
Nombre IUPAC |
5-bromo-4-fluorobenzene-1,3-dicarbonitrile |
InChI |
InChI=1S/C8H2BrFN2/c9-7-2-5(3-11)1-6(4-12)8(7)10/h1-2H |
Clave InChI |
DTRAMHOOIBXUCJ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1C#N)F)Br)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Chloro-N-methyl-1H-benzo[D]imidazol-1-amine](/img/structure/B12816169.png)
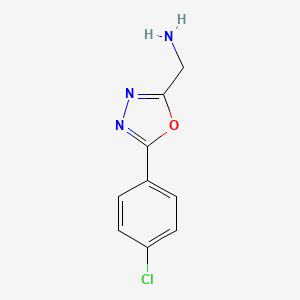
![chloro-2-[(5R)-hexahydro-5-methyl-1H-1,4-diazepin-1-yl]benzoxazole (2S,3S)-2,3-bis(benzoyloxy)-Butanedioic acid salt](/img/structure/B12816180.png)

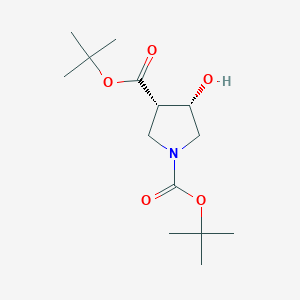
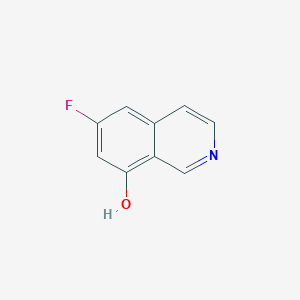
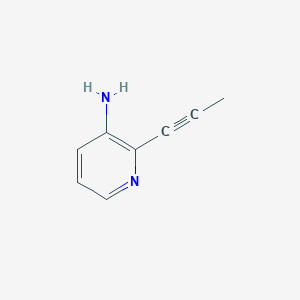
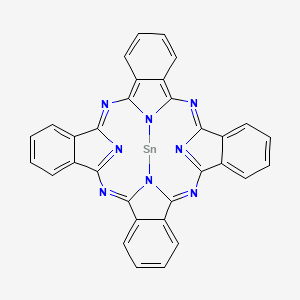
![Methyl 2-methyl-4-oxo-1,4-dihydropyrrolo[1,2-a]pyrimidine-8-carboxylate](/img/structure/B12816201.png)
